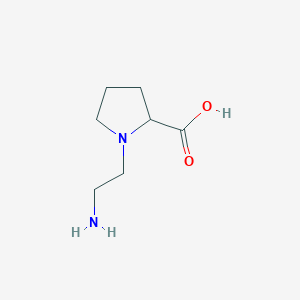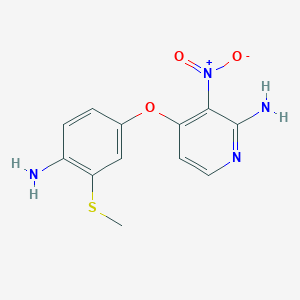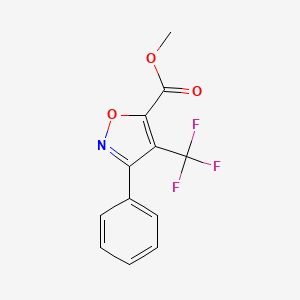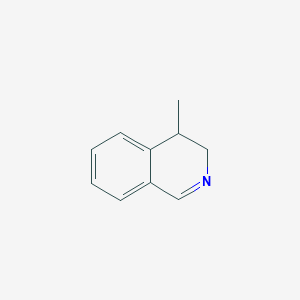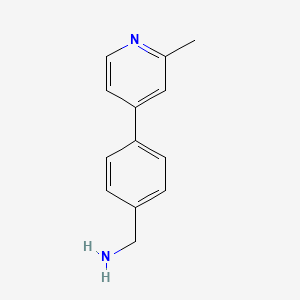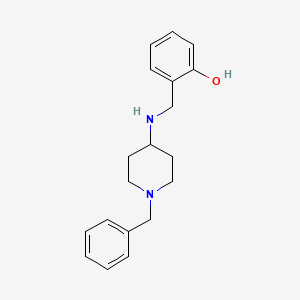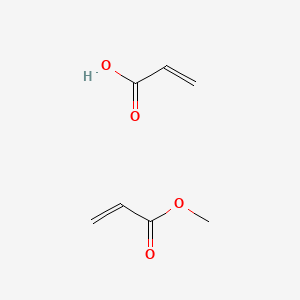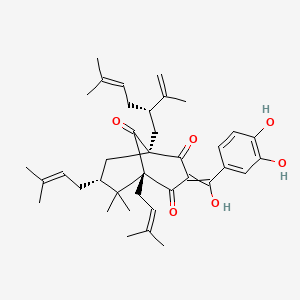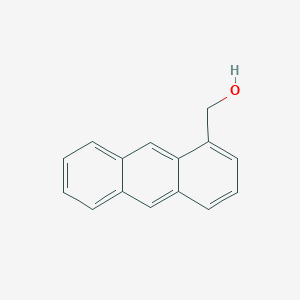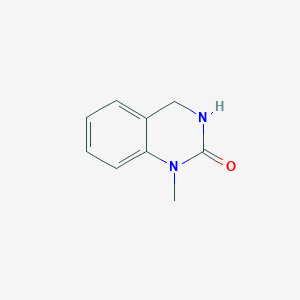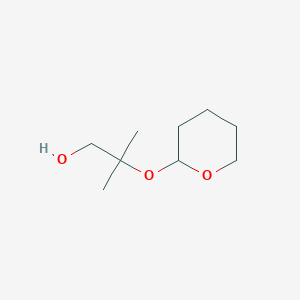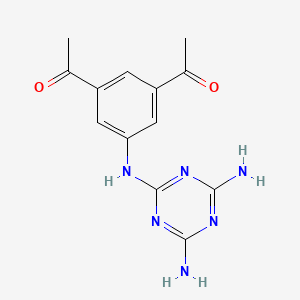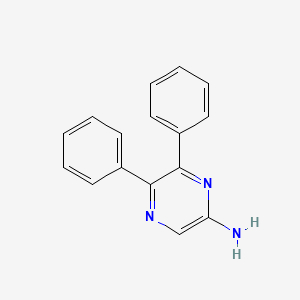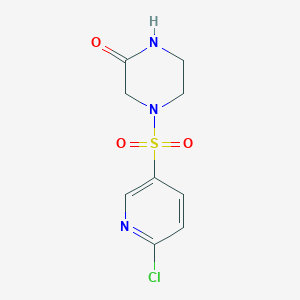
4-(6-Chloropyridin-3-yl)sulfonylpiperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(6-Chloropyridin-3-yl)sulfonylpiperazin-2-one is a chemical compound with the molecular formula C9H10ClN3O3S and a molecular weight of 275.71 g/mol . This compound is characterized by the presence of a chloropyridine ring attached to a sulfonyl group, which is further connected to a piperazinone ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Chloropyridin-3-yl)sulfonylpiperazin-2-one typically involves the reaction of 6-chloropyridine-3-sulfonyl chloride with piperazin-2-one under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves the use of large-scale reactors and continuous monitoring of reaction parameters to maintain consistency .
Chemical Reactions Analysis
Types of Reactions
4-(6-Chloropyridin-3-yl)sulfonylpiperazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chloropyridine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
4-(6-Chloropyridin-3-yl)sulfonylpiperazin-2-one is used in several scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 4-(6-Chloropyridin-3-yl)sulfonylpiperazin-2-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or experimental outcomes .
Comparison with Similar Compounds
Similar Compounds
- 4-(6-Chloropyridin-3-yl)carbonylpiperazin-2-one
- 4-(6-Chloropyridin-3-yl)methylpiperazin-2-one
- 4-(6-Chloropyridin-3-yl)ethoxypiperazin-2-one
Uniqueness
4-(6-Chloropyridin-3-yl)sulfonylpiperazin-2-one is unique due to its sulfonyl group, which imparts distinct chemical reactivity compared to other similar compounds. This uniqueness makes it valuable in specific research applications where sulfonyl functionality is required .
Properties
Molecular Formula |
C9H10ClN3O3S |
|---|---|
Molecular Weight |
275.71 g/mol |
IUPAC Name |
4-(6-chloropyridin-3-yl)sulfonylpiperazin-2-one |
InChI |
InChI=1S/C9H10ClN3O3S/c10-8-2-1-7(5-12-8)17(15,16)13-4-3-11-9(14)6-13/h1-2,5H,3-4,6H2,(H,11,14) |
InChI Key |
QJSBGOOYHWHKCS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC(=O)N1)S(=O)(=O)C2=CN=C(C=C2)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
